Panaxydiol

Description

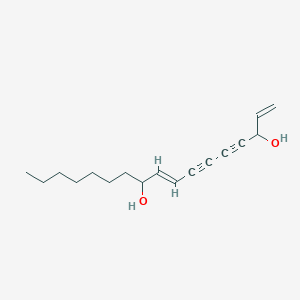

Structure

3D Structure

Properties

IUPAC Name |

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVMWGREWREVQQ-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-76-9 | |

| Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Isolation Methodologies of Panaxydiol

Botanical and Biological Sources of Panaxydiol

Identification in Panax Species

This compound, as its name suggests, is prominently found within the genus Panax, a group of slow-growing perennial plants with fleshy roots. This genus belongs to the Araliaceae family. Extensive phytochemical analyses have confirmed the presence of this compound in several economically and medicinally important ginseng species.

Key Panax species identified as sources of this compound include:

Panax ginseng C.A. Meyer: Commonly known as Korean or Asian ginseng, the roots of this plant are a well-documented source of this compound. The compound is one of several bioactive polyacetylenes isolated from this species.

Panax notoginseng (Burk.) F.H. Chen: Known as sanqi or tianqi, this species is another significant source of this compound. Research on the chemical constituents of P. notoginseng has consistently identified this compound among its non-saponin bioactive molecules.

Distribution in Other Plant Families

While the Panax genus is a primary source, the occurrence of this compound is not exclusive to the Araliaceae family. The compound has also been identified in plants belonging to the Apiaceae (or Umbelliferae) family, which is known for its aromatic members. This distribution across different plant families highlights the diverse biosynthetic pathways that can lead to the formation of such polyacetylenes.

Notable plants in the Apiaceae family from which this compound has been isolated include:

Celeriac (Apium graveolens var. rapaceum)

Parsley (Petroselinum crispum)

The presence of this compound and related polyacetylenes in common food plants like those in the Apiaceae family indicates a broader distribution in the plant kingdom than initially suggested by its name. pdx.edu

Advanced Separation and Purification Techniques for this compound

The isolation of this compound from its natural sources requires a multi-step approach involving extraction and chromatographic separation. Given its relatively non-polar nature compared to other major constituents of ginseng like ginsenosides (B1230088), specific strategies are employed for its efficient purification.

Liquid Chromatography-Based Isolation Strategies

High-performance liquid chromatography (HPLC) is a critical tool for the analytical and preparative separation of this compound. Reversed-phase chromatography is particularly effective for this purpose.

A common HPLC method involves the use of a C18 column (often referred to as RP-18), which has a non-polar stationary phase. The mobile phase typically consists of a gradient mixture of solvents with increasing organic content. A documented method for the separation of polyacetylenes, including this compound, utilizes a linear gradient of methanol (B129727), acetonitrile (B52724), and water. For instance, a mobile phase starting with a ratio of 2:1:3 (v/v/v) of methanol/acetonitrile/water and gradually changing to 2:1:1 over a period of 40 minutes has been successfully used. Detection is commonly achieved by monitoring the column effluent with a UV detector at a wavelength of 254 nm, where polyacetylenes exhibit absorbance.

Preparative Scale Isolation Methodologies

For obtaining larger quantities of pure this compound for structural elucidation and bioactivity studies, preparative scale isolation techniques are necessary. This process typically begins with a crude extraction followed by multi-stage column chromatography.

The general workflow for preparative scale isolation is as follows:

Extraction: Dried and powdered plant material (e.g., ginseng root) is first extracted with a solvent. Due to the lipophilic nature of this compound, non-polar solvents like hexane (B92381) or moderately polar solvents like methanol are effective. Reflux extraction is a common method to ensure high extraction efficiency.

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning. For instance, a methanol extract can be partitioned with hexane to selectively move non-polar compounds like this compound into the hexane phase, separating them from more polar substances.

Silica (B1680970) Gel Column Chromatography: The resulting crude polyacetylene extract is then fractionated using open column chromatography with silica gel as the stationary phase. Elution is performed with a solvent system of increasing polarity, for example, a mixture of hexane and acetone. This step separates the extract into several fractions with varying compositions.

Semi-Preparative HPLC: Fractions identified as containing this compound are further purified using semi-preparative HPLC. This step, employing a larger-bore C18 column and optimized mobile phase conditions similar to the analytical method, allows for the isolation of this compound in high purity. researchgate.netthesciencein.org

Spectroscopic Characterization for Confirmation of this compound Identity

Following isolation, the definitive identification of this compound is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's structure, including its carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for elucidating the structure of organic molecules.

¹H-NMR: The proton NMR spectrum of this compound reveals signals corresponding to its various hydrogen atoms. Key expected signals include those for protons on the terminal double bond (alkene protons), protons adjacent to the hydroxyl groups (carbinol protons), protons on the second double bond, and protons of the long aliphatic chain.

¹³C-NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. Characteristic chemical shifts would be observed for the carbons of the two double bonds, the two triple bonds (alkyne carbons), the carbons bearing the hydroxyl groups, and the carbons of the n-heptyl chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers further structural clues. For this compound (molecular formula C₁₇H₂₄O₂), the molecular ion peak [M]⁺ would be expected. Fragmentation would likely involve the loss of water molecules from the hydroxyl groups and cleavage along the aliphatic chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200–3600 cm⁻¹, indicative of the hydroxyl groups.

C-H stretching: Bands just above 3000 cm⁻¹ for sp² C-H bonds (alkene) and just below 3000 cm⁻¹ for sp³ C-H bonds (alkane).

C≡C stretching: A weak absorption in the region of 2100–2260 cm⁻¹ for the internal alkyne bonds.

C=C stretching: An absorption in the 1640–1680 cm⁻¹ region.

C-O stretching: A strong band in the 1000–1260 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system within the molecule. The conjugated system of two triple bonds and two double bonds in the this compound chromophore results in characteristic absorption maxima in the UV region. Polyacetylenes typically show a series of high-intensity absorption bands.

The collective data from these spectroscopic techniques, when compared with established literature values, allows for the unambiguous confirmation of the isolated compound's identity as this compound.

Biosynthetic Pathways and Enzymology of Panaxydiol

Precursor Elucidation in Panaxydiol Biosynthesis

Experimental evidence strongly suggests that the C17 polyacetylenes, including this compound, originate from longer-chain fatty acids. nih.govnih.govresearchgate.net The labeling patterns observed in studies using isotopically enriched precursors support this origin. nih.govdntb.gov.uanih.govresearchgate.net

Role of Fatty Acid Precursors

It is widely accepted that C18 unsaturated fatty acids serve as the initial precursors for the linear C17 polyacetylenes. nih.govresearchgate.net Specifically, crepenynic acid has been proposed as a likely intermediate in this pathway. nih.govdntb.gov.uanih.govresearchgate.net Early experiments with radiolabeled fatty acids also supported their role in the initial stages of polyacetylene biosynthesis. nih.gov

Table 1: Proposed Fatty Acid Precursors in C17 Polyacetylene Biosynthesis

| Proposed Precursor | Type of Compound | Carbon Chain Length |

| Unsaturated Fatty Acids | Fatty Acid | C18 |

| Crepenynic Acid | Fatty Acid | C18 |

| 3-hydroxyoleic acid | Fatty Acid | C18 |

Involvement of Polyketide Precursors

Studies using 13C-labeling experiments have indicated a polyketide-type labeling pattern in panaxynol (B1672038) and related polyacetylenes, which is consistent with their biosynthetic origin via the decarboxylation of fatty acids. nih.govdntb.gov.uanih.govresearchgate.net Polyketides are a diverse class of natural products synthesized by polyketide synthases (PKSs) through the stepwise condensation of smaller units, often derived from acetyl-CoA and malonyl-CoA, a process that resembles fatty acid synthesis. wikipedia.orgebi.ac.ukrasmusfrandsen.dk While the core structure originates from fatty acids, the observed labeling pattern suggests a connection to polyketide synthesis logic, particularly concerning the assembly and modification of the carbon backbone. nih.govnih.govdntb.gov.uanih.govresearchgate.net

Enzymatic Transformations and Catalytic Mechanisms

The conversion of fatty acid precursors into the complex polyacetylene structure of this compound involves a series of specific enzymatic reactions. nih.govnih.gov These transformations include the introduction of triple bonds, modifications of double bonds, and the addition of hydroxyl groups. nih.govwikipedia.org

Desaturation and Hydrogenation Processes in Polyacetylene Formation

A key aspect of polyacetylene biosynthesis is the introduction of carbon-carbon triple bonds and the modification of double bonds. nih.govwikipedia.org This is achieved through combinations of desaturation and hydrogenation processes, which are often catalyzed by novel enzymatic systems. nih.govwikipedia.org Desaturation typically involves the introduction of double bonds, requiring cofactors such as oxygen and NADPH or NADH. wikipedia.orgsiabcloud.com The formation of acetylenic groups is thought to occur through the modification of fatty acids. nih.gov For example, the biosynthesis of falcarinol (B191228), a related polyacetylene, involves a bifunctional desaturase/acetylenase system. wikipedia.org

Hydroxylation and Dehydration Reactions in Pathway Elaboration

Hydroxylation, the introduction of a hydroxyl group (-OH), and dehydration, the removal of water, are crucial reactions in elaborating the polyacetylene structure. nih.govreddit.comresearchgate.net These processes contribute to the formation of hydroxylated polyacetylenes like this compound. nih.gov Hydroxylation reactions typically involve the introduction of an oxygen atom into a carbon-hydrogen bond, often catalyzed by hydroxylase enzymes. nih.gov Dehydration reactions involve the removal of a water molecule, which can lead to the formation of double or triple bonds or cyclic structures. researchgate.net These reactions are hypothesized to play a role in generating the variety of unsaturated metabolites observed in this pathway. nih.gov

Identification and Functional Characterization of Key Biosynthetic Enzymes

While the precise enzymes involved specifically in this compound biosynthesis are still areas of ongoing research, the biosynthesis of polyacetylenes in general involves a suite of specialized enzymes. nih.govnih.govharvard.edu These likely include desaturases, acetylenases, hydroxylases, and potentially enzymes involved in chain shortening or modification. nih.govwikipedia.org Functional characterization of biosynthetic enzymes is essential to understand their specific catalytic roles and mechanisms within the pathway. nih.govharvard.edumdpi.comfrontiersin.org Techniques such as isotopic labeling, enzyme assays, and genetic studies are employed to identify and characterize these key enzymatic players. nih.govdntb.gov.uanih.govresearchgate.netnih.govharvard.edumdpi.com

Table 2: Proposed Enzymatic Activities in this compound Biosynthesis

| Enzymatic Activity | Proposed Role in Pathway |

| Desaturase/Acetylenase | Introduction of double and triple bonds |

| Hydroxylase | Addition of hydroxyl groups |

| Dehydratase | Removal of water, potentially forming double/triple bonds |

| Enzymes for chain shortening | Modification of the carbon backbone length |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants, including polyacetylenes like this compound, is controlled by the expression of specific genes encoding the necessary enzymes nih.govmdpi.com. The regulation of these genes is a complex process involving various molecular mechanisms.

Gene Identification and Cloning Related to this compound Production

Identifying and cloning the genes responsible for this compound biosynthesis is a crucial step in understanding and manipulating its production. This typically involves techniques aimed at isolating the DNA sequences that code for the enzymes in the biosynthetic pathway frontiersin.orgfrontiersin.org.

Research in related areas, such as ginsenoside biosynthesis in Panax ginseng, provides insights into the approaches used for identifying genes involved in secondary metabolism in this genus. Studies have utilized techniques like transcriptome analysis to identify key genes involved in biosynthetic pathways mdpi.com. Once identified, these genes can be cloned using various molecular biology techniques nih.gov. For example, methods like PCR and the construction of cDNA libraries from tissues known to produce the compound are common strategies nih.gov. Direct cloning methods, including transformation-associated recombination (TAR) cloning, are also employed for capturing biosynthetic gene clusters frontiersin.orgresearchgate.net.

While specific details on the cloning of this compound biosynthetic genes were not extensively found in the search results, the methodologies applied to other Panax secondary metabolites, such as ginsenosides (B1230088), provide a strong indication of the techniques likely used or applicable. mdpi.comnih.gov

Transcriptional Regulation of Biosynthetic Gene Expression

Transcriptional regulation is a primary level at which the production of enzymes involved in this compound biosynthesis is controlled wikipedia.orgyoutube.com. This involves proteins called transcription factors that bind to specific DNA sequences (promoters and enhancers) near the biosynthetic genes, either activating or repressing their transcription into messenger RNA (mRNA) wikipedia.orgnih.gov.

Studies on the regulation of other plant secondary metabolite pathways, such as proanthocyanidins (B150500) and ginsenosides, highlight the importance of transcription factors in controlling gene expression nih.govmdpi.com. For instance, GRAS transcription factors have been implicated in regulating ginsenoside biosynthesis in Panax ginseng mdpi.com. Environmental factors, developmental stages, and signaling molecules can influence the activity and expression of these transcription factors, thereby modulating the rate of secondary metabolite production nih.govnih.gov. The presence of specific cis-acting elements in the promoter regions of biosynthetic genes also plays a significant role in their transcriptional control nih.gov.

Biotechnological Approaches for Enhanced this compound Production

Given the potential interest in this compound, biotechnological methods offer alternative and potentially more sustainable ways to produce this compound compared to traditional cultivation and extraction from wild plants frontiersin.orgnih.gov.

Application of Plant Cell and Tissue Culture Systems

Plant cell and tissue culture techniques involve growing plant cells, tissues, or organs in vitro under controlled conditions mdpi.comfao.org. This approach can provide a consistent supply of plant material for the extraction of secondary metabolites like this compound, independent of geographical location or seasonal variations frontiersin.orgnih.gov.

Strategies for Metabolic Engineering in Host Organisms

Metabolic engineering involves modifying cellular metabolic pathways to increase the production of desired compounds or to introduce the ability to produce new ones consensus.appnih.gov. This can be achieved by introducing, deleting, or overexpressing genes encoding key enzymes in the biosynthetic pathway consensus.appnih.gov.

Total Synthesis and Stereochemical Elucidation of Panaxydiol

Synthetic Methodologies for Panaxydiol and its Stereoisomers

The total synthesis of this compound and its stereoisomers has been approached using various strategies, primarily focusing on the controlled construction of the carbon chain, the introduction of the diyne functionality, and the stereoselective formation of the chiral centers. Key methodologies employed include Cadiot-Chodkiewicz cross-coupling, asymmetric alkynylation, and enantioselective Sharpless epoxidation.

Cadiot-Chodkiewicz Cross-Coupling Strategies

The Cadiot-Chodkiewicz cross-coupling reaction is a prominent method for the formation of unsymmetrical 1,3-diynes through the copper-catalyzed coupling of a terminal alkyne with an alkynyl halide in the presence of an amine base. This reaction has been a central strategy in the synthesis of polyacetylenic natural products, including this compound. researchgate.netresearchgate.net Its application in this compound synthesis typically involves coupling two fragments that together form the C17 backbone and incorporate the diyne unit. ias.ac.inresearchgate.net The reaction conditions, often involving copper salts and an amine base, need careful optimization to minimize homocoupling of the terminal alkyne and ensure efficient formation of the desired unsymmetrical diyne product. researchgate.netresearchgate.net

Asymmetric Alkynylation Approaches

Asymmetric alkynylation, particularly the catalytic addition of terminal alkynes to aldehydes, has been utilized to establish chiral propargylic alcohol centers, which are present in this compound. researchgate.netmdpi.comnih.gov This methodology allows for the stereoselective introduction of the alkyne-bearing fragment and the creation of a chiral alcohol simultaneously. Various chiral catalysts, such as those based on BINOL/Ti(OiPr)4 complexes or dinuclear zinc ProPhenol systems, have been explored to achieve high enantioselectivity in these reactions. mdpi.comnih.govresearchgate.net The choice of catalyst and reaction conditions is critical to control the stereochemical outcome and achieve high enantiomeric excess of the desired propargylic alcohol intermediate. nih.gov

Enantioselective Sharpless Epoxidation in Diyne Construction

While primarily known for epoxidizing allylic alcohols, the principles of enantioselective oxidation, such as those employed in Sharpless epoxidation, can be relevant in the context of constructing chiral centers adjacent to or within the precursors used for the diyne system. numberanalytics.comwikipedia.orgcatalysis.blog Although direct Sharpless epoxidation on a diyne system might be challenging due to potential reactivity with the triple bonds, enantioselective epoxidation or dihydroxylation of alkene-containing fragments prior to diyne formation, or on a precursor that is later transformed into the diyne, can be a strategy for introducing specific chiral centers with high enantioselectivity. organic-chemistry.org For instance, Sharpless asymmetric dihydroxylation has been used to establish configurations at certain positions in related polyacetylenes. researchgate.net

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound presents several challenges. The diyne moiety is sensitive to various reaction conditions, including strong acids, bases, and oxidative environments, which requires careful selection of reagents and reaction sequences. nih.gov The presence of multiple functional groups (alkene, alkyne, hydroxyls) within the same molecule necessitates chemoselective transformations. researchgate.net Controlling the stereochemistry at the two chiral centers independently and relative to each other adds another layer of complexity, particularly when aiming for specific stereoisomers. morressier.com

Innovations in this compound synthesis have focused on developing more efficient and stereoselective methods. This includes the optimization of Cadiot-Chodkiewicz coupling for sensitive substrates, the development of highly effective asymmetric catalysts for alkynylation, and the design of convergent routes that assemble the molecule from smaller, stereochemically defined fragments. researchgate.netmdpi.comresearchgate.net The synthesis of unnatural stereoisomers has also been pursued to understand the role of stereochemistry in biological activity. researchgate.net

Stereochemical Assignments and Absolute Configuration Determination

The stereochemical assignment and determination of the absolute configuration of natural this compound and its synthetic stereoisomers are critical for confirming their structures and understanding their properties. This compound possesses two stereocenters, typically located at the hydroxyl-bearing carbons. morressier.com The absolute configuration of natural this compound has been reported as (3R,10S). nih.gov

Methods for stereochemical assignment and absolute configuration determination in the context of this compound synthesis include:

Spectroscopic Analysis: Interpretation of NMR data, particularly coupling constants and NOESY correlations, can provide information about the relative stereochemistry. acs.org

Comparison with Known Compounds: Synthesizing a compound and comparing its spectroscopic data and optical rotation with those of the isolated natural product or previously characterized stereoisomers is a common method for confirming structure and absolute configuration. researchgate.netthieme-connect.com

Chemical Derivatization and Analysis: Converting the synthetic product or intermediates into derivatives with known stereochemistry or properties amenable to analysis (e.g., formation of Mosher esters for NMR analysis) can help determine absolute configuration.

Chiral Chromatography: Comparing the retention times of synthetic stereoisomers with the natural product on chiral stationary phases can confirm the identity of the synthesized enantiomer.

X-ray Crystallography: If crystalline derivatives can be obtained, X-ray crystallography can provide definitive evidence for both relative and absolute configurations, especially when using anomalous dispersion techniques.

The synthesis of specific stereoisomers, often starting from chiral precursors with known configurations, provides a means to confirm stereochemical assignments by correlating the stereochemistry of the starting material with the final product through a series of controlled transformations. ias.ac.inresearchgate.net

Table 1: Selected Synthetic Approaches to this compound and Stereoisomers

| Key Methodologies | Chiral Source / Control Strategy | Notes | Reference |

| Cadiot-Chodkiewicz coupling, Asymmetric alkynylation, Enantioselective Sharpless epoxidation (in precursor) | Chiral terminal alkynes, Asymmetric alkynylation of aldehydes, Sharpless epoxidation of allylic alcohols | Synthesis of natural this compound and seven stereoisomers. researchgate.net | researchgate.net |

| Cadiot-Chodkiewicz coupling | L-tartaric acid derived γ-hydroxy amide | Enantioselective total synthesis of (3S,10R)-panaxydiol. ias.ac.inresearchgate.net | ias.ac.inresearchgate.net |

| Asymmetric addition of alkynylzinc to aldehydes, Cadiot-Chodkiewicz coupling | BINOL-Ti(OiPr)4 complex catalyzed asymmetric addition | Used for related polyacetylenes, applicable to this compound precursors. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Enantioselective reduction, Sharpless asymmetric dihydroxylation (in precursor) | Enantioselective reduction, Asymmetric dihydroxylation | Used for stereochemical establishment in related panaxydol (B150440) synthesis. researchgate.net | researchgate.net |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Molecular Mechanisms and Cellular Signaling Pathways Modulated by Panaxydiol

Investigation of Intracellular Signaling Cascades

Studies have explored how panaxydiol influences key signaling pathways within cells, including those involving cyclic AMP and the MAPK cascade chemfaces.comnih.gov.

Role of Cyclic AMP (cAMP) in this compound-Mediated Cellular Responses

Intracellular levels of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) are affected by this compound. In SMMC-7721 cells, this compound has been shown to elevate intracellular cAMP levels chemfaces.com. This increase in cAMP is implicated in the potential anti-cancer mechanism of this compound in these cells, suggesting a cAMP-dependent signaling pathway is involved chemfaces.com. The adenylate cyclase inhibitor SQ22536 has been shown to suppress the promoting effect of this compound on axonal growth in PC12 cells, further indicating the involvement of cAMP signaling nih.gov.

Epac1-Mediated Signaling Pathways

The exchange protein directly activated by cAMP 1 (Epac1) plays a significant role in mediating cAMP signaling pathways, often independently of Protein Kinase A (PKA) nih.govmdpi.com. Investigations into the molecular mechanisms of this compound-induced axonal growth in PC12 cells have specifically identified Epac1 as a mediator in this process nih.gov. RNA interference experiments targeting the Epac1 gene have verified its involvement in the signaling pathway induced by this compound nih.gov.

Activation of the Rap1-MEK-ERK-CREB Cascade

This compound has been shown to elicit axonal growth in PC12 cells through a specific signaling cascade involving Rap1, MEK, ERK, and CREB nih.gov. This pathway, activated downstream of cAMP and mediated by Epac1, leads to the phosphorylation of ERK1/2 chemfaces.comnih.gov. The activation of the MEK/ERK pathway is known to play crucial roles in various cellular processes, including differentiation and survival, often converging on transcription factors like CREB nih.govimrpress.com. This compound dose-dependently increases the protein levels of phosphorylated ERK1/2 chemfaces.com. The ERK inhibitor U0126 inhibits the axonal growth induced by this compound nih.gov. This suggests that the activation of the Rap1-MEK-ERK-CREB cascade is a key molecular mechanism by which this compound exerts some of its cellular effects nih.gov.

PKA-Independent Signaling Mechanisms

While cAMP signaling often involves PKA, studies on this compound indicate the involvement of PKA-independent pathways nih.govnih.gov. Specifically, in the context of axonal growth in PC12 cells, the PKA inhibitor H89 could not suppress the promoting effect of this compound, although it inhibited forskolin-induced axonal growth nih.gov. This finding, coupled with the identified role of Epac1 (a known mediator of PKA-independent cAMP effects), strongly suggests that this compound utilizes PKA-independent signaling mechanisms downstream of cAMP to induce certain cellular responses nih.govnih.gov.

This compound Interactions with Cellular Receptors and Protein Targets

Understanding how this compound interacts with specific cellular receptors and protein targets is crucial for elucidating its mechanisms of action mdpi.com.

Ligand-Receptor Binding Dynamics and Characterization

Research into the molecular targets of this compound is ongoing. Studies utilizing techniques such as molecular docking have been employed to investigate the potential binding interactions of polyacetylenes, including this compound, with various proteins mdpi.comacs.org. For example, molecular docking analysis has been used to study the interaction between panaxadiol (B190476) (a related compound) and STAT3, suggesting a potential binding capability nih.gov. While direct ligand-receptor binding dynamics specifically for this compound are an area of active research, studies on related polyacetylenes from Panax species, such as panaxynol (B1672038) and panaxydol (B150440), have explored their interactions with targets like the nuclear receptor PPARγ acs.orgresearchgate.net. These studies suggest that the structure of polyacetylenes provides a suitable scaffold for binding to ligand-activated transcription factors acs.org. This compound has also been reported to exhibit histamine-release inhibition activity, suggesting potential interactions with components of the histamine (B1213489) signaling pathway medchemexpress.commedchemexpress.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 95790147 |

| Cyclic AMP | 6076 |

| Epac1 | 10161 |

| Rap1 | 4761 |

| MEK | 5606, 5607 |

| ERK | 5594, 5595 |

| CREB | 9509 |

| PKA | 5566, 5567, 5568, 5569 |

| STAT3 | 6852 |

| PPARγ | 5467 |

| Panaxadiol | 10467801 |

| Panaxynol | 6323750 |

| Panaxytriol (B31408) | 6441107 |

| SQ22536 | 65716 |

| U0126 | 5351174 |

| H89 | 3612 |

| RpcAMPS | 115638 |

Data Table: this compound's Effect on Key Signaling Molecules

| Cell Line | This compound Treatment | Effect on Intracellular cAMP | Effect on p-ERK1/2 Protein Levels | Relevant Study |

| SMMC-7721 | Dose-dependent | Elevated | Increased dose-dependently | chemfaces.com |

| PC12 | Not specified | Increased | Activated | nih.gov |

Data Table: Inhibitor Effects on this compound-Induced Axonal Growth in PC12 Cells

| Inhibitor | Target Pathway | Effect on this compound-Induced Axonal Growth | Relevant Study |

| SQ22536 | Adenylate Cyclase | Suppressed | nih.gov |

| U0126 | ERK | Inhibited | nih.gov |

| H89 | PKA | Did not suppress | nih.gov |

| RpcAMPS | cAMP-dependent protein kinase | Could suppress chemfaces.com (Note: This specific finding on RpcAMPS suppressing this compound effect is from SMMC-7721 cells, but included here due to its relevance to PKA inhibition) | chemfaces.com |

Modulation of Protein Kinase and Phosphatase Activities

Studies have investigated the effects of this compound on protein kinase activity, particularly in the context of cellular growth and differentiation. One key finding relates to its influence on the extracellular signal-regulated kinase (ERK) pathway. In PC12 cells, this compound has been shown to promote axonal growth, mimicking the effects of nerve growth factor (NGF). While NGF primarily regulates the RTK-RAS-MEK-ERK pathway, this compound appears to activate ERK through a different mechanism. nih.gov

Research suggests that this compound can increase intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels. nih.gov Although cAMP typically activates protein kinase A (PKA), studies indicate that this compound-induced axonal growth and ERK phosphorylation in PC12 cells are independent of PKA. nih.gov Instead, the effect is suppressed by adenylate cyclase inhibitors and a cAMP-dependent protein kinase inhibitor, suggesting a cAMP-mediated pathway that does not involve PKA. nih.gov Further investigation points to the involvement of exchange protein directly activated by cAMP 1 (Epac1) in mediating the axonal growth signaling pathway induced by this compound. nih.gov

Another study, focusing on a panaxadiol saponins (B1172615) component (PDS-C), which contains this compound, in mouse bone marrow, observed the regulation of protein kinases as upstream signaling molecules. This component was found to up-regulate AKT-1 and MAPK14 protein kinases in hematopoietic cells, which are involved in the activation of GATA-1 and GATA-2 transcription factors. nih.gov

While the direct modulation of phosphatase activities by this compound is less extensively documented in the provided search results, phosphatases play a crucial role in regulating cellular signaling pathways by removing phosphate (B84403) groups from signaling molecules, thereby modulating their activity. numberanalytics.com Protein kinases and phosphatases work in concert to control cellular processes through phosphorylation and dephosphorylation events. numberanalytics.com The observed effects of this compound on protein kinase activity imply a potential, albeit indirect, influence on the balance of phosphorylation maintained by phosphatases within these pathways.

Detailed research findings on the modulation of protein kinase activity by this compound are summarized in the table below:

| Compound/Component | Cell Type/Model | Pathway/Kinase Modulated | Observed Effect | Key Findings |

| This compound | PC12 cells | ERK pathway | Promotes axonal growth, activates ERK | Effect is cAMP-mediated but PKA-independent; involves Epac1. nih.gov |

| Panaxadiol saponins component (PDS-C) | Mouse bone marrow | AKT-1, MAPK14 | Up-regulation of protein expression and activity | Involved as upstream signaling molecules for GATA-1 and GATA-2 transcription factors in hematopoiesis. nih.gov |

Impact on Gene Transcription and Post-Transcriptional Regulation

This compound, particularly as part of a panaxadiol saponins component (PDS-C), has been shown to impact gene transcription. In studies involving mouse bone marrow, PDS-C promoted hematopoiesis and its mechanism of action may involve the regulation of GATA-1 and GATA-2 transcription factors. nih.gov This regulation includes the up-regulation of their mRNA and protein expression, as well as enhancing their DNA binding and phosphorylated functional activity. nih.gov

Furthermore, a study on the effects of PDS-C on megakaryocytes demonstrated its ability to enhance proliferation and differentiation of these cells. nih.gov This was accompanied by the up-regulation of proliferation and differentiation-related genes and proteins. nih.gov Microarray analysis revealed that PDS-C induced the up-regulation of 29 genes by more than two-fold in treated cells compared to untreated controls. nih.gov

Post-transcriptional regulation involves the control of gene expression at the RNA level after transcription has occurred. wikipedia.orginstitut-curie.org This includes processes such as RNA splicing, polyadenylation, mRNA stability, localization, and translation. wikipedia.orginstitut-curie.orgyoutube.com While the provided search results primarily highlight the impact of this compound and its components on gene transcription through the modulation of transcription factors and gene expression levels, direct evidence detailing the specific mechanisms by which this compound influences post-transcriptional regulation is limited. However, given the interconnectedness of cellular signaling pathways, it is plausible that the observed effects on protein kinases and transcription factors could indirectly influence post-transcriptional processes that regulate mRNA stability or translation.

Research findings related to the impact of this compound and its components on gene transcription are summarized below:

| Compound/Component | Cell Type/Model | Genes/Factors Modulated | Observed Effect | Key Findings |

| Panaxadiol saponins component (PDS-C) | Mouse bone marrow | GATA-1, GATA-2 | Up-regulation of mRNA and protein expression, enhanced DNA binding and activity | Involved in promoting hematopoiesis through the regulation of these transcription factors. nih.gov |

| Panaxadiol saponins component (PDS-C) | Megakaryocytes | Proliferation and differentiation-related genes | Up-regulation of gene and protein expression, enhanced proliferation and differentiation | Microarray analysis identified 29 genes up-regulated >2-fold. nih.gov |

Structure Activity Relationship Sar Studies of Panaxydiol and Its Analogues

Design and Synthesis of Panaxydiol Derivatives and Analogues

The synthesis of this compound and its analogues is essential for conducting comprehensive SAR studies, allowing for targeted modifications of specific parts of the molecule. Various synthetic strategies have been developed to access this compound and its stereoisomers. researchgate.netuni.luwikipedia.orgwikipedia.orgnih.govnih.gov

Rational Design Strategies for Chemical Modification

Rational design strategies for modifying this compound typically involve targeting its key functional groups and the carbon backbone to explore their contribution to biological activity. Modifications can include alterations to the hydroxyl groups, the diyne or diene systems, or the alkyl chain length and substituents. The aim is often to improve potency, selectivity, or other pharmacological properties. For instance, derivatives have been synthesized through reactions involving the hydroxyl groups, such as acylation, to investigate the impact of masking or altering the polarity at these positions. wikipedia.orgthegoodscentscompany.com The conjugated diyne scaffold is a prominent feature, and modifications or the synthesis of analogues with altered unsaturated systems are explored to understand their role in activity, potentially related to alkylating properties. fortunejournals.comlipidmaps.orgwikipedia.org

Stereochemical Considerations in Derivative Synthesis

This compound possesses chiral centers, and its biological activity can be highly dependent on its specific stereochemistry. The natural form of this compound has been identified with (3R,10S) absolute configuration. thegoodscentscompany.comwikipedia.org Synthetic efforts often focus on achieving stereoselective routes to obtain specific stereoisomers of this compound and its analogues. researchgate.netuni.luwikipedia.org Studies have synthesized different stereoisomers, such as (3S,10R)-panaxydiol, to compare their activities and determine the influence of stereochemistry at positions C-3 and C-10 on biological responses. uni.luwikipedia.org The stereochemistry at C-3 has been reported as particularly important for cytotoxic activity among C17 acetylenic oxylipins. lipidmaps.org

Elucidation of Pharmacophoric Requirements for Biological Activity

SAR studies of this compound and related polyacetylenes aim to identify the crucial structural features, or pharmacophores, responsible for their observed biological activities. These studies involve synthesizing and testing a series of compounds with systematic structural variations. fortunejournals.comwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.govlibretexts.orgwikipedia.org

Influence of Hydroxyl Functionalities on Cellular Responses

This compound contains two hydroxyl groups at positions C-3 and C-10. thegoodscentscompany.com The presence and position of hydroxyl groups are known to influence the biological activity of many natural products, affecting properties like solubility, hydrogen bonding capacity, and interactions with biological targets. While general studies on phenolic compounds highlight the role of hydroxyls in antioxidant activity through hydrogen donation, the specific contribution of each hydroxyl group in this compound to its various activities, such as cytotoxicity or histamine-release inhibition, is investigated through SAR studies. Research on panaxytriol (B31408), a related compound with an additional hydroxyl group, suggests that the C3 hydroxyl might not be essential for cytotoxicity, while the C9-C10 diol (analogous to the hydroxyl at C-10 in this compound) can be important, with modifications like acetonide formation potentially enhancing activity. wikipedia.org Modifications of the 3-hydroxyl group in panaxadiol (B190476) (a different class of compound) have shown altered anti-tumor activities, indicating the potential importance of this position in related structures. thegoodscentscompany.com

Role of the Diyne Scaffold in Structure-Activity Relationships

The conjugated diyne system is a defining feature of this compound and other bioactive polyacetylenes from Panax species. fortunejournals.comlipidmaps.org This rigid, unsaturated scaffold is considered critical for the biological activities of these compounds, potentially contributing to their mechanism of action, such as alkylating properties that can interact with biological macromolecules. lipidmaps.orgwikipedia.org SAR studies often explore the impact of altering the length, position, or saturation of this diyne system. The conjugated ene-yne-yne chromophore is characteristic and related to their structure. fortunejournals.com The geometry and shape imposed by the diyne unit can also play a role in how these molecules interact with binding sites. researchgate.net

Computational Approaches in this compound SAR Analysis

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound or its analogues) to a protein target and estimate the binding affinity mdpi.comnih.gov. This provides insights into the potential molecular targets and the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that drive the binding process.

While specific detailed molecular docking studies solely focused on this compound were not extensively found in the search results, related studies on other Panax derived compounds, such as ginsenosides (B1230088), have been performed to understand their interactions with biological targets like anti-apoptotic proteins (BCL-2, BCL-XL, and MCL-1) nih.gov. These studies highlight the application of molecular docking in investigating the potential mechanisms of action of Panax constituents. Molecular docking has also been used in SAR studies of other polyacetylenes semanticscholar.orgresearchgate.net. The application of molecular docking to this compound-type polyacetylenes can help elucidate their binding to potential targets involved in cytotoxicity or other reported activities. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity nih.govscispace.comyoutube.com. By analyzing a series of this compound analogues with known activities, QSAR models can identify which structural features and physicochemical properties significantly influence the observed biological effect. scispace.com These models can then be used to predict the activity of new, untested analogues and guide the design of compounds with improved properties. nih.gov

QSAR modeling typically involves several steps: (1) collecting structural and biological activity data, (2) calculating molecular descriptors representing various structural and physicochemical properties, (3) selecting relevant descriptors, (4) building a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) correlating descriptors with activity, and (5) validating the model. scispace.comyoutube.com

While the search results did not provide specific QSAR models developed for this compound itself, QSAR studies have been applied to other classes of compounds to understand the structural requirements for their activity. researchgate.netnih.gov Applying QSAR to a series of this compound analogues with varying substituents and stereochemistries could provide valuable insights into the structural determinants of their cytotoxic potency and selectivity. This could involve exploring descriptors related to lipophilicity, electronic properties, steric bulk, and the presence and position of functional groups like hydroxyls and the diyne moiety.

Stereoisomer-Specific Activities and Their Structural Basis

The stereochemistry of a molecule, particularly the configuration at chiral centers, can significantly impact its biological activity. This compound possesses chiral centers, and different stereoisomers can exhibit distinct potencies and even different types of activities. Studies on the synthesis and evaluation of this compound stereoisomers have been conducted to understand the influence of stereochemistry on their biological effects. researchgate.netresearchgate.net

Research has indicated that the stereochemistry at certain positions, such as C-3, is important for the cytotoxic activity of C17 acetylenic oxylipins, including those of the this compound type. For instance, studies on related compounds like panaxydol (B150440) and panaxytriol have shown that the (3S)-isomers can be significantly more potent than their (3R)-counterparts against certain cell lines. nih.gov This suggests that the specific spatial arrangement of functional groups around chiral centers plays a critical role in the interaction with biological targets.

Analytical Methodologies for Panaxydiol Research

Advanced Separation Techniques for Panaxydiol Quantification and Profile Analysis

Chromatographic methods are fundamental for isolating this compound from complex plant extracts or biological samples, allowing for its subsequent quantification and the analysis of its profile alongside related compounds.

Liquid Chromatography (LC) Based Methodologies

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the analysis of polyacetylenes like this compound. These techniques offer high resolution and the ability to handle relatively non-volatile or thermally labile compounds.

Reverse-phase HPLC is commonly employed, often utilizing C18 columns. oncotarget.comresearchgate.netpsu.edu Mobile phases typically consist of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol (B129727), often with the addition of a small percentage of an acid like formic acid to improve peak shape and ionization in coupled mass spectrometry. psu.edunih.gov

Studies have utilized LC-based methods for both the isolation and analysis of this compound. For instance, sub-fractionation of Panax quinquefolius extracts using preparative reverse-phase HPLC has been performed to isolate polyacetylenes, including this compound. oncotarget.comnih.gov Analytical scale LC-UV has been used to confirm the identities of constituents in these sub-fractions. nih.gov

Another application involves the development of sensitive and rapid methods for the quantification of panaxadiol (B190476) (a related compound) in biological matrices like rat plasma using Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). nih.gov While this study focuses on panaxadiol, the principles and methodologies are highly relevant to this compound analysis, demonstrating the applicability of LC-MS/MS for quantitative determination in complex samples. A Shim-pack XR-ODS III column was used with isocratic elution of 0.1% formic acid and acetonitrile for the separation of panaxadiol and an internal standard. nih.gov

Gas Chromatography (GC) Based Methodologies

Gas chromatography can also be applied to the analysis of polyacetylenes, although it is typically more suitable for volatile or semi-volatile compounds. For less volatile compounds like this compound, derivatization techniques, such as trimethylsilylation, may be necessary to increase their volatility before GC analysis. jst.go.jpnih.gov

GC, often coupled with Mass Spectrometry (GC/MS), has been used to determine the content of related polyacetylenes like panaxytriol (B31408) in ginseng samples after solvent extraction and formation of trimethylsilyl (B98337) derivatives. jst.go.jp This indicates the potential for similar GC-based approaches in the analysis of this compound, particularly when coupled with a sensitive detector like MS for identification and quantification. GC/MS analysis of per-O-trimethylsilyl (TMS) derivatives has been used to determine glycosyl composition in ginseng extracts, highlighting the use of derivatization for GC analysis of less volatile components. nih.gov

Spectrometric Detection and Structural Elucidation Methods

Spectrometric methods are crucial for detecting this compound as it elutes from chromatographic systems and for providing detailed information about its chemical structure.

Mass Spectrometry (MS and MS/MS) for Trace Analysis and Structural Confirmation

Mass spectrometry is a powerful tool for the detection, identification, and structural elucidation of this compound, especially when coupled with LC or GC. MS provides information on the molecular weight of the analyte, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that are highly characteristic of the compound's structure.

LC-MS and LC-MS/MS are widely used for the analysis of polyacetylenes, allowing for sensitive and selective detection in complex matrices. researchgate.net For quantitative analysis of compounds like panaxadiol in rat plasma, UFLC-MS/MS operating in multiple reaction-monitoring (MRM) mode has been employed. nih.gov This mode is highly specific, monitoring the fragmentation of a precursor ion to specific product ions, thus minimizing interference from other compounds. For panaxadiol, the fragmentation monitored was m/z 461.45 → m/z 127.1. nih.gov

High-resolution mass spectrometry (HR-MS), including techniques like HR-DART-MS and HR-ESIMS, is valuable for determining the elemental composition of this compound and confirming its molecular formula. mdpi.comumc.edu.dznih.gov The combination of HR-MS with chromatographic separation provides a robust method for identifying and characterizing this compound in complex natural extracts.

Structural elucidation of polyacetylenes, including those structurally related to this compound, is often carried out using a combination of spectroscopic data, including mass spectrometry (both EI and ESI ionization modes) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR). umc.edu.dzbiocrick.comresearchgate.netdntb.gov.ua

UV/Diode Array Detection (DAD) for Compound Detection

Ultraviolet (UV) detection is a common method for monitoring the elution of this compound from LC columns, as polyacetylenes typically possess chromophores that absorb UV light due to their conjugated triple and double bonds. researchgate.netshimadzu.comshimadzu.eu

Diode Array Detection (DAD), also known as Photo Diode Array (PDA), is an advanced form of UV detection that can measure the absorbance spectrum across a range of wavelengths simultaneously as a compound elutes. shimadzu.comscioninstruments.commeasurlabs.com This provides more information than single-wavelength UV detectors and is particularly useful for analyzing complex mixtures and assessing peak purity. shimadzu.comscioninstruments.com

LC coupled with UV/DAD has been used for the analysis and characterization of polyacetylenes, including this compound, in plant extracts. oncotarget.comresearchgate.netnih.gov By monitoring the UV spectra, researchers can tentatively identify polyacetylenes based on their characteristic absorbance patterns and confirm the presence of this compound by comparing its retention time and spectrum to a standard. researchgate.netnih.govshimadzu.eu DAD allows for the collection of a complete absorption profile for each eluting compound, aiding in identification and quantification. scioninstruments.com

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical results for this compound, methods must undergo rigorous validation and be subject to ongoing quality control measures. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ujpronline.comparticle.dkiosrphr.org

Key validation parameters for quantitative analytical methods typically include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). ujpronline.comparticle.dkiosrphr.orgelementlabsolutions.comeuropa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix. elementlabsolutions.com

Accuracy: The closeness of agreement between the measured value and the true value. ujpronline.comparticle.dkiosrphr.orgelementlabsolutions.com This can be assessed by analyzing samples of known concentration, spiking blank matrix with the analyte, or using standard addition. iosrphr.org

Precision: The consistency or reproducibility of results. ujpronline.comparticle.dkelementlabsolutions.com This includes repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision). particle.dk

Linearity and Range: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. ujpronline.comelementlabsolutions.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. ujpronline.comiosrphr.orgeuropa.eu

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ujpronline.comiosrphr.orgeuropa.eu

For the UFLC-MS/MS method developed for panaxadiol quantification in rat plasma, validation results demonstrated good linearity over a wide concentration range (0.1-20 ng/mL) with R² > 0.999. nih.gov The LOD and LOQ were 0.03 ng/mL and 0.1 ng/mL, respectively. nih.gov Intra- and interday precision (RSD %) were within 15%, and accuracy ranged from 94.9% to 112.0%. nih.gov These parameters are indicative of a well-validated quantitative method.

Method validation is a critical aspect of analytical chemistry in various fields, including pharmaceutical analysis and natural product research, ensuring the reliability and trustworthiness of the data generated. particle.dkiosrphr.org Guidelines from regulatory bodies like ICH provide frameworks for method validation. particle.dkiosrphr.orgeuropa.eu

Quality control measures, implemented alongside validated methods, involve the regular analysis of control samples to monitor the performance of the method over time and ensure the ongoing reliability of the results. This is essential for routine analysis of this compound in research and potential quality control applications.

Future Research Directions and Translational Perspectives for Panaxydiol

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The sustainable production of natural products like panaxydiol from their native plant sources can be limited by factors such as cultivation time, geographical location, and environmental conditions. Biosynthetic pathway engineering offers a promising avenue to overcome these limitations by enabling the production of such compounds in heterologous hosts, such as microorganisms or other plants. researchgate.netdtu.dknih.gov

While significant progress has been made in engineering pathways for other Panax metabolites, such as ginsenosides (B1230088) researchgate.net, research specifically focused on the complete biosynthetic pathway of this compound is less extensively documented in the provided search results. Polyacetylenes, including this compound, are secondary metabolites, and their biosynthesis involves specific enzymatic steps. sci-hub.se Engineering efforts would likely focus on identifying and expressing the genes encoding the enzymes responsible for this compound synthesis in a suitable host organism. dtu.dk This could involve identifying the precursor molecules and the sequence of enzymatic reactions that lead to the formation of the characteristic polyacetylene structure with the specific hydroxyl groups and double and triple bonds found in this compound. sci-hub.se Successful pathway engineering could lead to more controlled, efficient, and sustainable production of this compound, ensuring a stable supply for research and potential applications. nih.gov

Exploration of Novel Synthetic Routes and Analog Development

Chemical synthesis provides an alternative or complementary approach to obtaining this compound and generating structural analogs with potentially improved properties. Developing novel synthetic routes can address challenges associated with isolating this compound from natural sources, such as its low abundance and the complexity of the plant matrix. chem960.comcarlroth.com

Research into the synthesis of polyacetylenes, including those from Panax species, has been reported, highlighting the complexity and difficulty involved in their synthesis. dntb.gov.ua Novel synthetic strategies could employ modern techniques such as flow chemistry, computational tools, and machine learning to design more efficient and environmentally friendly routes. nano-ntp.comchemrxiv.org The exploration of novel synthetic routes also facilitates the development of this compound analogs. mdpi.com By modifying specific parts of the this compound structure, researchers can investigate the relationship between its chemical structure and biological activity (structure-activity relationship, SAR). acs.org Preliminary studies on analogs of other polyacetylenes, like panaxytriol (B31408), have shown that structural modifications can enhance cytotoxic activity, suggesting a similar potential for this compound analogs. acs.org This analog development is crucial for identifying compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Deeper Elucidation of this compound's Specific Molecular Targets

Understanding the precise molecular targets of this compound is fundamental to unlocking its full therapeutic potential and guiding rational drug design. While some studies have indicated potential biological activities, a comprehensive understanding of its specific interactions at the molecular level is still evolving. chemfaces.com

Research suggests that this compound, along with other polyacetylenes, may exert effects through various mechanisms, including influencing inflammatory pathways and potentially inducing DNA damage in specific cell types. oncotarget.compreprints.org For instance, panaxynol (B1672038), a related polyacetylene, has been shown to target macrophages and induce DNA damage and apoptosis. oncotarget.com this compound has been reported to exhibit histamine-release inhibition activity. medchemexpress.com Studies on panaxydol (B150440), another polyacetylene, indicate involvement of signaling mechanisms such as intracellular Ca2+ increase, JNK and p38 MAPK activation, and ROS generation through NADPH oxidase and mitochondria in its anti-cancer activity. chemfaces.com Further research is needed to definitively establish which of these pathways and specific molecules are directly modulated by this compound. Techniques such as target identification assays, protein binding studies, and detailed cellular signaling analysis are essential for this deeper elucidation. chalmers.se Understanding these targets will provide insights into the mechanisms underlying its observed biological effects and help predict potential off-target interactions.

Applications of this compound Research in Chemical Biology Tool Development

Chemical biology tools are invaluable for probing biological processes and elucidating the functions of biomolecules. chalmers.senih.govrsc.org this compound's unique chemical structure, particularly the presence of alkyne groups, suggests potential applications in chemical biology. medchemexpress.com

The alkyne moiety in this compound makes it a candidate for "click chemistry," a bioorthogonal reaction that allows for the specific and efficient labeling of molecules. medchemexpress.com By functionalizing this compound with a tag (e.g., a fluorescent tag or a handle for affinity purification) via click chemistry, researchers could track its distribution in cells or tissues, identify proteins or other biomolecules it interacts with, or visualize its cellular uptake and localization. medchemexpress.comchalmers.senih.gov This could provide crucial information about its cellular targets and mechanisms of action. Furthermore, this compound or its modified derivatives could potentially be used as probes to study specific biological pathways or cellular events that they are found to influence, such as inflammatory responses or cell differentiation processes. chemfaces.compreprints.org Developing such chemical biology tools based on this compound would significantly advance the understanding of its biological role and facilitate the discovery of new therapeutic targets.

Overcoming Research Challenges: Instability, Low Abundance, and Complex Matrices

Research on this compound is accompanied by several inherent challenges that need to be addressed for its successful development. These include its potential instability, often low abundance in natural sources, and the complexity of the biological matrices from which it is isolated. sci-hub.secarlroth.com

Polyacetylenes, in general, can be susceptible to degradation, which can affect their purity, activity, and shelf life. sci-hub.se Developing stable formulations or derivatives is crucial for both research and potential therapeutic applications. The low concentration of this compound in Panax species necessitates efficient extraction and purification methods. frontiersin.orgnih.govcarlroth.com The presence of numerous other compounds in plant extracts can complicate isolation procedures, requiring advanced chromatographic techniques. nih.govnih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 95790147 |

| (3S,10S)-panaxydiol | 10467801 |

| Panaxynol | Not found in search results (related compound mentioned) |

| Panaxytriol | Not found in search results (related compound mentioned) |

| Panaxacol | Not found in search results (related compound mentioned) |

| Protopanaxadiol (PPD) | Not found in search results (related compound in biosynthesis) |

| Protopanaxatriol (PPT) | Not found in search results (related compound in biosynthesis) |

Data Table Example (Illustrative - based on potential future research findings)

Note: The following table is illustrative and represents the type of data that might be generated in future research exploring the molecular targets of this compound. Actual data would depend on experimental results.

Illustrative Data: Effect of this compound on the Activity of Selected Enzymes in an In Vitro Assay

| Enzyme Target | This compound Concentration (µM) | Enzyme Activity (% of Control) |

| Enzyme A | 1 | 95 |

| 10 | 70 | |

| 50 | 25 | |

| Enzyme B | 1 | 102 |

| 10 | 98 | |

| 50 | 95 | |

| Enzyme C | 1 | 80 |

| 10 | 40 | |

| 100 | 10 |

(This table is intended to be interactive in the final output, allowing for potential sorting or filtering based on columns.)

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Panaxydiol from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) to separate this compound from other polyacetylenes. Key steps include:

- Plant Material Preparation : Dried roots (e.g., Panax ginseng) are ground and defatted using non-polar solvents.

- Bioactivity-Guided Fractionation : Fractions are tested for cytotoxic or anti-inflammatory activity to identify this compound-rich fractions.

- Structural Verification : NMR (¹H, ¹³C) and mass spectrometry (HRMS) confirm purity and structure .

- Data Consideration : Yield optimization requires adjusting solvent polarity ratios (e.g., hexane:ethyl acetate gradients) and monitoring retention factors (Rf) via TLC .

Q. How is this compound structurally characterized, and what spectroscopic markers are critical for identification?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : Distinct signals include hydroxyl protons (δ 1.5–2.5 ppm) and acetylene carbons (δ 60–80 ppm in ¹³C NMR).

- Mass Spectrometry : Molecular ion peaks at m/z 260.37 (C₁₇H₂₄O₂) with fragmentation patterns indicating a diol structure.

- X-ray Crystallography (if crystalline): Confirms stereochemistry and ring conformation .

Q. What in vitro assays are validated for evaluating this compound’s anti-cancer or anti-inflammatory effects?

- Methodological Answer : Standard assays include:

- Apoptosis Assays : Annexin V/PI staining in cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations.

- Cytokine Profiling : ELISA for TNF-α or IL-6 suppression in LPS-stimulated macrophages.

- Pathway Analysis : Western blotting for NF-κB or MAPK pathway modulation .

- Controls : Include positive controls (e.g., cisplatin for apoptosis) and solvent controls (DMSO <0.1%) to rule out artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pro-apoptotic effects across different cancer cell lines?

- Methodological Answer : Contradictory results may arise from:

- Cell Line Variability : Genetic heterogeneity (e.g., p53 status) affects apoptosis susceptibility. Validate findings across ≥3 cell lines with diverse genetic backgrounds.

- Dose-Dependent Effects : Conduct full dose-response curves (1–100 μM) to identify biphasic responses.

- Mechanistic Profiling : Use RNA-seq to compare transcriptomic pathways (e.g., Bcl-2 family expression) in responsive vs. resistant lines .

Q. What experimental strategies improve this compound’s bioavailability in preclinical models?

- Methodological Answer : Bioavailability enhancement strategies include:

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to improve solubility.

- Prodrug Synthesis : Acetylation of hydroxyl groups to increase membrane permeability.

- Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models .

- Key Metrics : Calculate oral bioavailability (F) using AUC₀–24h (intravenous vs. oral administration) .

Q. How do synergistic interactions between this compound and chemotherapeutic agents influence experimental outcomes?

- Methodological Answer : Synergy is assessed via:

- Combination Index (CI) : Calculate using the Chou-Talalay method (CI <1 indicates synergy).

- Mechanistic Studies : Co-treatment with pathway inhibitors (e.g., AKT or JNK) to identify interaction nodes.

- In Vivo Validation : Xenograft models treated with this compound + paclitaxel to measure tumor growth delay .

Methodological Rigor and Reproducibility

Q. What quality control measures are essential for ensuring reproducibility in this compound studies?

- Methodological Answer : Critical steps include:

- Compound Authentication : Batch-specific NMR and HPLC profiles to confirm purity (>95%).

- Experimental Replication : Independent triplicates with blinded data analysis to reduce bias.

- Negative Controls : Test this compound’s inactive analogs to isolate structure-activity relationships .

- Documentation : Follow the ARRIVE guidelines for in vivo studies, detailing animal husbandry and randomization .

Q. How should researchers address discrepancies in this compound’s reported IC₅₀ values across studies?

- Methodological Answer : Discrepancies often stem from:

- Assay Conditions : Standardize incubation time (e.g., 24 vs. 48 hours) and serum content in media.

- Data Normalization : Use Z-score normalization to account for plate-to-plate variability.

- Meta-Analysis : Pool data from ≥5 studies using random-effects models to estimate consensus IC₅₀ ranges .

- Reporting Standards : Adopt MIAME or MIACA guidelines for assay documentation .

Tables for Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.